4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine
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Overview
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine is a heterocyclic compound with a unique structure that incorporates both a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine with cyclopentanone in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
- 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-ol
- 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine
- 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Uniqueness: 4-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-3-amine stands out due to its specific substitution pattern and the presence of both a chloro group and an amine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-5-2-1-3-7(5)11-4-6(8)10/h4H,1-3,10H2 |
InChI Key |
HRXLRASFGRGVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CN=C2C1)N)Cl |
Origin of Product |
United States |
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